
AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of peptides like AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 often involves solid-phase peptide synthesis (SPPS) techniques, allowing for the sequential addition of amino acids to a growing peptide chain. Efficient preparation of cyclic peptide mixtures, including sequences similar to AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, has been demonstrated using solid-phase synthesis and cyclization cleavage methods with oxime resin, highlighting the advancements in peptide synthesis technologies (Mihara et al., 1995).
Molecular Structure Analysis
The molecular structure of peptides, including cyclopeptides similar to AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, has been studied using nuclear magnetic resonance (NMR) and molecular dynamics. These studies provide insights into the conformational stability and the interactions of the peptide's amino acid residues. For instance, conformational studies of cyclic peptides containing Arg-Gly-Asp sequences have shed light on the structural preferences and potential binding sites of such peptides (Siahaan et al., 1992).
Chemical Reactions and Properties
The chemical properties of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 are influenced by the functional groups of its amino acids. The presence of cysteine residues, for example, can lead to the formation of disulfide bridges, affecting the peptide's overall structure and function. Studies on peptides with similar sequences have explored the role of cysteine residues in forming cyclic structures and their impact on the peptide's biological activity.
Physical Properties Analysis
The physical properties of peptides like AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, such as solubility, stability, and molecular weight, are crucial for their application in scientific research. The solubility can be affected by the peptide's sequence and the presence of charged or hydrophobic residues, influencing its usability in aqueous or organic solvents.
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, are determined by the sequence and structure of the peptide. The Arg-Gly-Asp (RGD) motif, for example, is known for its role in cell adhesion processes, indicating that peptides containing this sequence can interact with specific cellular receptors. The synthesis and study of peptides with the RGD sequence provide valuable insights into their chemical properties and potential applications in targeting cell adhesion mechanisms (Salvati et al., 2008).
科学的研究の応用
Peptide Synthesis and Characterization
Peptidolytic Reaction Studies : Research involving HIV-1 protease used oligopeptide substrates resembling cleavage sites in naturally occurring polyproteins. These included peptides with sequences similar to AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, contributing to the understanding of HIV-1 protease's kinetic mechanism and enzyme-bound amide hydrate intermediate formation (Hyland et al., 1991).
Conformational Studies in Amino Acids : Studies on synthetic linear A alpha fibrinogen-like peptides, including sequences similar to AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, have utilized NMR spectroscopy to explore their structures in aqueous solutions. This research aids in understanding the structural basis of various physiological and pathological conditions (Marsh et al., 1985).
Role in Platelet Aggregation : Cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2, a potent inhibitor of platelet aggregation, has been studied for its conformations using NMR and molecular dynamics. Understanding the RGD conformations in this peptide can enhance knowledge about GPIIb/IIIa interactions (Siahaan et al., 1992).
Enhanced Transdermal Delivery : Research on the utility of solid microneedle arrays for enhancing transdermal delivery of peptides included studies on AC-Glu-Glu-Met-Gln-Arg-Arg-NH2. This research addresses the challenges in transdermal peptide delivery, offering insights for potential therapeutic applications (Zhang, Qiu, & Gao, 2014).
Protein and Enzyme Analysis
Protein Sequencing and Characterization : Analysis of the N-terminal formic acid fragment of the bovine mitochondrial phosphate transport protein, which includes a sequence similar to AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, contributes to understanding the protein's structure and function (Kolbe & Wohlrab, 1985).
Study of Coagulation Mechanisms : Understanding the gelation mechanism of the clottable protein coagulogen from horseshoe crab, which includes a sequence resembling AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, aids in deciphering the coagulation process and its applications in health sciences (Iwanaga et al., 1977).
Drug Development and Stability Studies
- Peptide Stability Analysis : Research comparing the solution stability of linear and cyclic RGD peptides, including sequences like AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, is crucial for understanding peptide degradation mechanisms and designing more stable therapeutic peptides (Bogdanowich-Knipp et al., 1999).
特性
CAS番号 |
158841-76-0 |
|---|---|
製品名 |
AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 |
分子式 |
C27H46N10O9S |
分子量 |
686.78 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)
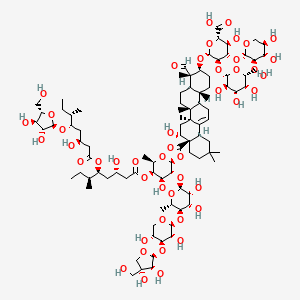
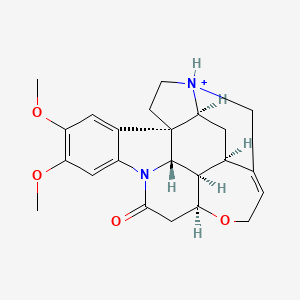
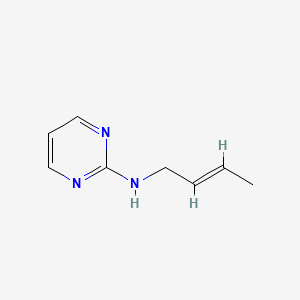
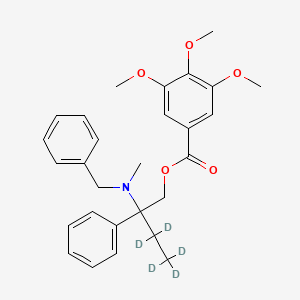
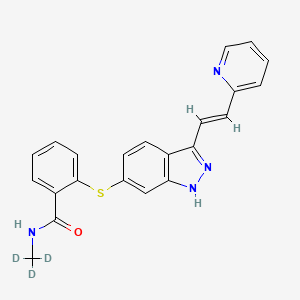
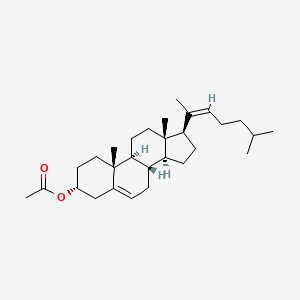
![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)
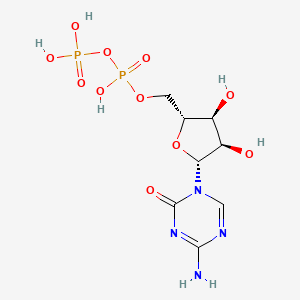
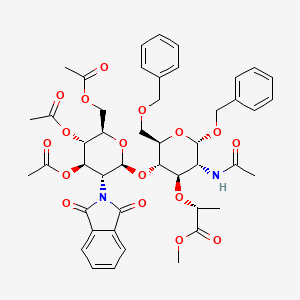
![(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B1147096.png)